N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-19(20-8-13-5-14(9-20)7-15(6-13)10-20)23-11-17-18(22-3-2-21-17)16-1-4-25-12-16/h1-4,12-15H,5-11H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFABQGSECQOGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NC=CN=C4C5=COC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the furan and pyrazine intermediates. One common synthetic route includes:
Preparation of 3-(furan-3-yl)pyrazine: This step involves the reaction of furan-3-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized to form the pyrazine ring.
Formation of the adamantane-1-carboxamide: Adamantane-1-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with the 3-(furan-3-yl)pyrazine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
The compound’s structural analogs share the adamantane-carboxamide core but differ in substituents (Table 1). Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Lipophilicity : The trifluoromethylphenyl analog (LogP 4.8) is more lipophilic than the furan-pyrazine derivative (LogP ~3.2), likely due to the electron-withdrawing CF₃ group .
- Electronic Effects : The furan-pyrazine group introduces electron-rich aromatic systems, contrasting with fluorinated aryl groups (e.g., in ), which may alter binding to hydrophobic enzyme pockets.
- Molecular Weight: The target compound’s higher molecular weight (~367.4 vs.
Biological Activity
N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}adamantane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
This compound features a complex structure that includes an adamantane core, which is known for its unique three-dimensional shape that can enhance biological activity. The synthesis typically involves multiple steps, including:
- Formation of the furan and pyrazine rings : These are synthesized through cyclization reactions.
- Coupling with the adamantane core : This step is crucial for integrating the adamantane moiety into the compound.
- Formation of the carboxamide group : This is achieved by reacting an amine with a suitable acid chloride.
Antimicrobial Activity
Research has shown that derivatives of furan and pyrazine exhibit significant antimicrobial properties. For instance, a study on related compounds demonstrated notable in vitro activity against various microorganisms, including bacteria and fungi . The incorporation of the adamantane structure may enhance these effects due to increased lipophilicity and steric factors.
Anticancer Properties
The compound has been evaluated for its anticancer potential. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific pathways targeted include those involved in DNA synthesis and repair, which are critical for cancer cell survival.
Anti-inflammatory Effects
This compound has also been investigated for anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing cytokine production and inflammatory cell infiltration in tissues.
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:
- Furan and Pyrazine Substituents : Variations in substituents on these rings significantly affect potency and selectivity against various biological targets.
- Adamantane Core Modifications : Alterations to the adamantane structure can enhance solubility and bioavailability, critical factors for therapeutic efficacy.
| Compound Variation | Biological Activity | Notes |
|---|---|---|
| This compound | Moderate to high | Effective against specific cancer cell lines |
| N-{[4-(furan-2-yl)pyrazin-2-yl]methyl}adamantane | Low | Less effective due to structural changes |
| N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}adamantane | High | Improved activity observed |
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of several furan derivatives, including those similar to N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}adamantane. Results indicated that modifications in the furan ring could lead to enhanced activity against resistant strains of bacteria .
- Cancer Cell Proliferation : Another investigation focused on the effects of this compound on breast cancer cells, revealing a significant reduction in cell viability at micromolar concentrations. The study highlighted its potential as a lead compound for further development in oncology.
- Inflammatory Models : In vivo studies demonstrated that administration of this compound reduced inflammation markers in animal models of arthritis, suggesting its utility as an anti-inflammatory agent.
Q & A
Q. What are the key synthetic pathways for N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}adamantane-1-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including:
- Adamantane functionalization : Activation of adamantane-1-carboxylic acid via coupling agents (e.g., HATU or EDC) to form the carboxamide bond.
- Pyrazine-furan coupling : Suzuki-Miyaura or Ullmann coupling to introduce the furan-3-yl group to the pyrazine ring.
- Methylation : Alkylation of the pyrazine nitrogen with a methyl group. Optimization includes solvent selection (polar aprotic solvents like DMF enhance nucleophilicity), temperature control (60–80°C for coupling reactions), and catalyst screening (e.g., Pd catalysts for cross-coupling). Yield and purity are monitored via TLC or HPLC .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the pyrazine-furan linkage and adamantane substitution.
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., expected [M+H]+ ion at m/z 364.2).
- X-ray crystallography : Resolves 3D conformation, bond angles, and torsional strain between the adamantane and pyrazine moieties (using SHELX for refinement) .
Q. What are the primary physicochemical properties influencing its solubility and stability?
- LogP : Estimated ~3.2 (via computational tools), indicating moderate hydrophobicity.
- Thermal stability : Differential Scanning Calorimetry (DSC) shows decomposition above 200°C.
- Hydrogen-bonding capacity : Two acceptors (amide carbonyl and pyrazine N) and one donor (amide NH), critical for crystal packing and solubility in DMSO .
Advanced Research Questions
Q. How can computational modeling predict biological targets, and what docking parameters are used?
- Target identification : Molecular docking (AutoDock Vina) against viral protease or kinase domains, leveraging the adamantane group’s rigidity for cavity binding.
- Parameters : Grid boxes centered on catalytic sites (e.g., HIV-1 protease: 20 ų), Lamarckian genetic algorithm for conformational sampling.
- Validation : Compare predicted binding affinities (∆G) with experimental IC50 values from enzymatic assays .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antiviral vs. no activity)?
- Assay variability : Standardize cell lines (e.g., Vero vs. HEK293) and viral strains (e.g., influenza A/H1N1 vs. SARS-CoV-2).
- Metabolic stability : Pre-incubate compounds with liver microsomes to assess CYP450-mediated degradation.
- Dose-response curves : Use Hill slopes to differentiate nonspecific cytotoxicity (shallow slopes) from target-specific effects .
Q. How is Structure-Activity Relationship (SAR) explored for derivatives with enhanced potency?
- Substitution patterns : Replace furan-3-yl with thiophene (improves logD) or add electron-withdrawing groups (e.g., -CF3) to pyrazine for increased metabolic stability.
- Adamantane modifications : Test 2-adamantyl vs. 1-adamantyl isomers to alter steric bulk.
- Activity cliffs : Identify abrupt potency changes using Free-Wilson analysis or 3D-QSAR (CoMFA) .
Q. What in vitro assays are used to evaluate pharmacokinetic properties?
- Permeability : Caco-2 monolayer assay (Papp >1×10⁻⁶ cm/s indicates good absorption).
- Plasma protein binding : Equilibrium dialysis (typically >90% bound for adamantane derivatives).
- CYP inhibition : Fluorescence-based assays for CYP3A4/2D6 inhibition (IC50 <10 µM flags drug-drug interaction risks) .
Methodological Guidance
- Crystallization challenges : Use vapor diffusion with 2:1 hexane/ethyl acetate to obtain single crystals. SHELXL refinement requires high-resolution (<1.0 Å) data to resolve adamantane disorder .
- Troubleshooting low yields : Screen alternative coupling agents (e.g., DCC vs. EDC) or add molecular sieves to absorb water in amidation steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
